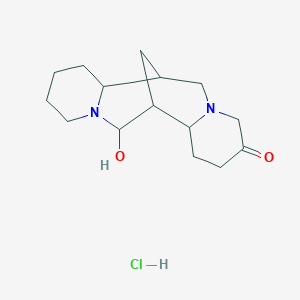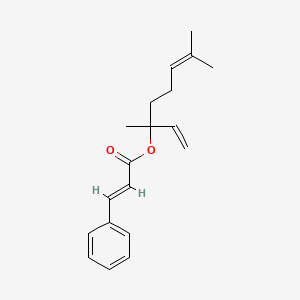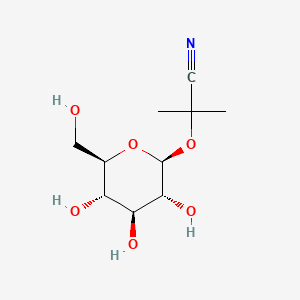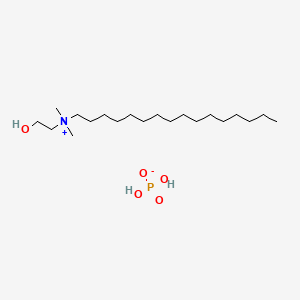
Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate
Overview
Description
Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate, also known as Cetyldimethyl(2-hydroxyethyl)ammonium dihydrogen phosphate or Luviquat™ mono CP AT1, is a compound with the molecular formula C20H44NO.H2O4P . It has a molecular weight of 411.56 g/mol . This compound is used in detergents and has applications in anionic, cationic, zwitterionic, and anti-foaming agents .
Molecular Structure Analysis
The linear formula for this compound is CH3(CH2)15N(CH3)2(CH2CH2OH)[OPO(OH)2] . This indicates that it contains a long hydrocarbon chain attached to a nitrogen atom, which is further connected to a hydroxyethyl group and two methyl groups. The nitrogen atom is also connected to a dihydrogen phosphate group .Chemical Reactions Analysis
This compound has been used as a ligand in the preparation of metal nanoparticles for catalytic applications . It has been used in the semi-hydrogenation of alkynes, an important process in the synthesis of vitamins and other fine chemicals .Physical And Chemical Properties Analysis
This compound is a cationic substance with a molecular weight of 411.56 g/mol . It is typically found in a solution with a concentration of approximately 30% in water .Scientific Research Applications
Surface Properties and Micellization
Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate has been studied for its surface-active properties. Burczyk and Wilk (1990) explored the surface properties of similar functionalized surfactants, including hexadecyl(2-hydroxyethyl)dimethylammonium, in aqueous solutions. They investigated parameters like maximum surface excess concentration, minimum area per molecule at the aqueous solution-air interface, and critical micelle concentration (CMC) (Burczyk & Wilk, 1990). Yunes et al. (2005) further examined the micellization effect on the acid dissociation and headgroup conformation of hexadecyl(2-hydroxyethyl)dimethylammonium bromide, revealing insights into the deprotonation equilibrium and conformation of the hydroxyethyl group in micelles and monomers (Yunes et al., 2005).
Catalytic Applications
The compound has been used as a ligand in catalysis. Vilé et al. (2015) discussed the use of ligand-capped platinum nanoparticles featuring hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate for nitroarene hydrogenation, focusing on the structure, properties, and reaction mechanism of these nanoparticles (Vilé et al., 2015).
Antimicrobial Properties
Tsubone and Uchida (1990) synthesized phosphobetaines containing hexadecyl groups and investigated their physicochemical and antimicrobial properties. They found that compounds like 2-(N-2-hydroxyhexadecyl-N,N-dimethylammonio)ethyl hydrogen phosphate exhibited strong antimicrobial activity, comparable to chlorhexidine digluconate (Tsubone & Uchida, 1990).
Tribology and Anti-corrosion Performance
Yu et al. (2019) synthesized oil-soluble ionic liquids related to hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate and assessed their tribological and anti-corrosion properties as lubricant additives. They found significant improvements in friction reduction and anti-wear performance (Yu et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
dihydrogen phosphate;hexadecyl-(2-hydroxyethyl)-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44NO.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(2,3)19-20-22;1-5(2,3)4/h22H,4-20H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZVXLFVBKDMJH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCO.OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074682 | |
| Record name | 1-Hexadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, phosphate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate | |
CAS RN |
85563-48-0 | |
| Record name | Hexadecyl(2-hydroxyethyl)dimethyl ammonium dihydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85563-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luviquat mono CP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085563480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, phosphate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYETHYL CETYLDIMONIUM PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G05UO431K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




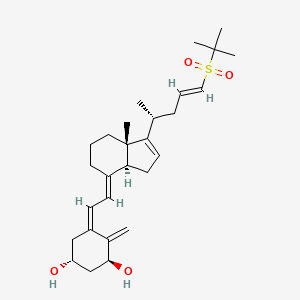
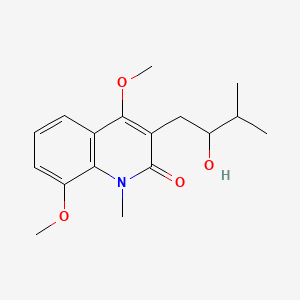

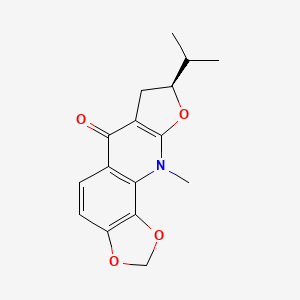
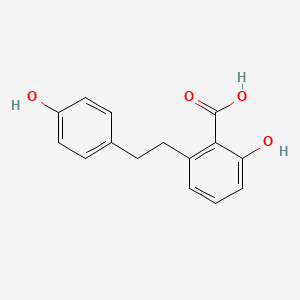
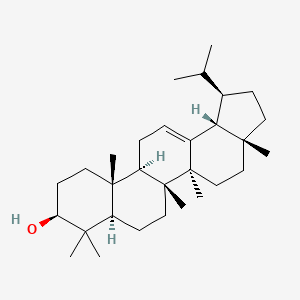
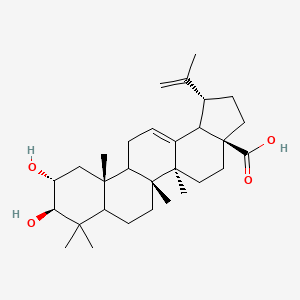
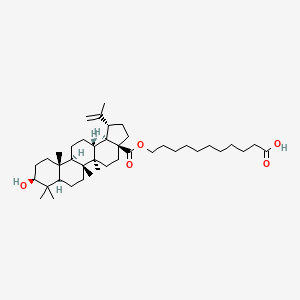

![(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1675458.png)
